Salicyluric Acid

Beschreibung

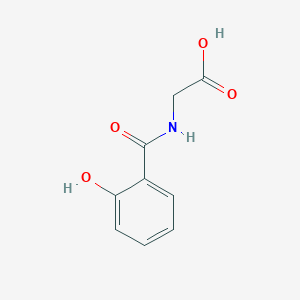

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(2-hydroxybenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-7-4-2-1-3-6(7)9(14)10-5-8(12)13/h1-4,11H,5H2,(H,10,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONJSZLXSECQROL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197592 | |

| Record name | Salicylurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Salicyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000840 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

487-54-7 | |

| Record name | Salicyluric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salicyluric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salicyluric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salicylurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyhippuric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-SALICYLOYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BR3P7J05U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Salicyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000840 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168 °C | |

| Record name | Salicyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000840 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Salicyluric Acid from Salicylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylic (B10762653) acid, the primary active metabolite of aspirin, undergoes extensive metabolism in the body, with the major pathway being conjugation with the amino acid glycine (B1666218) to form salicyluric acid. This biotransformation is a critical determinant of salicylate (B1505791) pharmacokinetics and detoxification. The process is a two-step, capacity-limited enzymatic reaction occurring primarily within the mitochondria of hepatocytes. Understanding this pathway is crucial for drug development, particularly in the context of drug-drug interactions, metabolic saturation, and inter-individual variability in drug response. This guide provides a detailed overview of the biochemical synthesis of this compound, presents relevant quantitative data, and outlines key experimental protocols for its investigation.

The Biochemical Pathway of this compound Synthesis

The conjugation of salicylic acid with glycine is the primary route of its metabolism, accounting for the elimination of up to 75% of a therapeutic dose.[1] This pathway is analogous to the detoxification of benzoic acid, which is conjugated with glycine to form hippuric acid.[2] The synthesis of this compound is not a direct condensation but a two-step enzymatic process that takes place within the mitochondrial matrix.[3][4][5]

Step 1: Activation of Salicylic Acid

The first and rate-limiting step is the activation of the salicylic acid carboxyl group. Salicylic acid reacts with adenosine (B11128) triphosphate (ATP) and coenzyme A (CoA) to form a high-energy thioester intermediate, salicyl-CoA. This reaction is catalyzed by a mitochondrial enzyme from the acyl-CoA synthetase medium-chain family, specifically the xenobiotic/medium-chain fatty acid:CoA ligase (ACSM2B).[3][6][7] This enzyme activates a variety of xenobiotic carboxylic acids and medium-chain fatty acids, preparing them for further metabolism.[6]

Step 2: Conjugation with Glycine

The activated salicyl-CoA intermediate then serves as a substrate for the second enzyme, glycine N-acyltransferase (GLYAT).[3][6] This enzyme catalyzes the transfer of the salicyl group from salicyl-CoA to the amino group of glycine, forming this compound and regenerating free coenzyme A.[7] this compound is more water-soluble than its parent compound and is efficiently eliminated from the body via renal excretion.[2][8]

Quantitative Analysis of Salicylate Metabolism

The enzymatic pathway for this compound formation is saturable and follows Michaelis-Menten kinetics.[9] At low or therapeutic doses of aspirin, this pathway is highly efficient. However, at higher doses, the enzymatic capacity can be exceeded. This saturation leads to a shift from first-order to zero-order kinetics, resulting in a disproportionate increase in plasma salicylate concentrations and a significantly longer elimination half-life.[1] This is a key consideration in salicylate toxicity.

| Parameter | Value | Species | Notes | Reference |

| Metabolite Distribution | ||||

| This compound (SUA) | 68.7% - 75% | Human | Percentage of total salicylate excreted in urine.[1][8] | [1][8] |

| Salicylic Acid (SA) | ~10% | Human | Percentage of free salicylic acid excreted in urine.[1] | [1] |

| Salicyl Phenolic Glucuronide | ~10% | Human | Percentage of metabolite excreted in urine.[1] | [1] |

| Acyl Glucuronides | ~5% | Human | Percentage of metabolite excreted in urine.[1] | [1] |

| Gentisic Acid (GA) | < 1% | Human | An oxidation product.[1] | [1] |

| Kinetic Constants | ||||

| Vm (Overall SA to SUA conversion) | 43.4 ± 10.1 mg SA/hr | Human | Maximum rate of formation. | [9] |

| Km (Overall SA to SUA conversion) | 14.3 ± 3.4 mg SA/L plasma | Human | Michaelis constant for the overall reaction. | [9] |

| GLYAT Enzyme Kinetics | (Using Benzoyl-CoA as substrate) | |||

| s0.5,benz (for 156Asn > Ser variant) | 96.6 µM | Human (recombinant) | Substrate concentration at half-maximal velocity. | [3] |

| kcat (for 156Asn > Ser,199Arg > Cys variant) | 9.8% of reference | Human (recombinant) | Demonstrates impact of genetic variants on activity. | [3] |

Table 1: Quantitative Data on Salicylic Acid Metabolism and this compound Formation.

Experimental Protocols

Investigating the synthesis of this compound requires robust methodologies for isolating the relevant subcellular fractions, assaying enzymatic activity, and quantifying the metabolites.

Isolation of Liver Mitochondria

Since the synthesis pathway is localized to the mitochondria, isolation of this organelle from liver tissue (the primary site of metabolism) is a prerequisite for in vitro studies. The following is a generalized protocol based on differential centrifugation.[10][11][12]

Protocol Steps:

-

Tissue Preparation: Euthanize a rat or mouse according to approved institutional protocols. Immediately excise the liver and place it in ice-cold isolation buffer (e.g., 225 mM Mannitol, 75 mM Sucrose, 0.1 mM EGTA, 10 mM HEPES-KOH, pH 7.4).[13]

-

Homogenization: Mince the liver finely with scissors, wash several times with buffer to remove blood, and homogenize in 5 volumes of fresh buffer using a Dounce or Potter-Elvehjem homogenizer with a Teflon pestle.[10][12] Perform 8-10 slow passes to ensure cell disruption while minimizing organelle damage.

-

Differential Centrifugation:

-

Transfer the homogenate to centrifuge tubes and perform a low-speed centrifugation at 600-700 x g for 10 minutes at 4°C to pellet nuclei, intact cells, and debris.[11][13]

-

Carefully transfer the supernatant to a new set of pre-chilled tubes. Centrifuge at a higher speed, 10,000-15,000 x g, for 10-15 minutes at 4°C to pellet the mitochondria.[10][13]

-

Discard the supernatant, which contains the cytosolic fraction.

-

-

Washing: Resuspend the mitochondrial pellet gently in fresh, ice-cold isolation buffer and repeat the high-speed centrifugation step. This wash step is crucial for removing contaminating microsomes and cytosolic proteins.[10]

-

Final Preparation: Discard the final supernatant and resuspend the purified mitochondrial pellet in a minimal volume of the desired buffer for subsequent experiments. Determine the protein concentration using a standard method like the BCA assay.

Enzyme Activity Assay (Glycine N-acyltransferase)

The activity of GLYAT can be measured by monitoring the formation of this compound or the consumption of substrates. A common method involves measuring the release of free Coenzyme A using 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with the thiol group of CoA to produce a yellow-colored compound detectable at 412 nm.[3]

Materials:

-

Isolated mitochondria or purified recombinant GLYAT

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Salicyl-CoA (substrate 1; must be synthesized or purchased)

-

Glycine (substrate 2)

-

DTNB solution

-

Spectrophotometer capable of reading at 412 nm

Procedure:

-

Prepare a reaction mixture in a microplate or cuvette containing reaction buffer, a saturating concentration of glycine (e.g., 10-20 mM), and DTNB.[3][14]

-

Add the mitochondrial preparation or purified enzyme and pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding salicyl-CoA to the desired final concentration.

-

Immediately monitor the increase in absorbance at 412 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the curve. The rate of CoA release is directly proportional to the rate of this compound formation.

-

For kinetic analysis, repeat the assay with varying concentrations of one substrate while keeping the other constant.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the standard method for the simultaneous quantification of salicylic acid and its metabolites, including this compound, in biological fluids like plasma and urine.[1][8][15]

General Protocol:

-

Sample Preparation: To 200 µL of plasma or urine, add an internal standard. Precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex vigorously and then centrifuge at high speed (e.g., 10,000 x g for 10 min) to pellet the proteins.[1]

-

Injection: Carefully transfer the supernatant to an HPLC vial and inject an aliquot (e.g., 20-50 µL) into the HPLC system.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., Spherisorb ODS-2, 5 µm particle size) is commonly used.[15]

-

Mobile Phase: A typical mobile phase is a mixture of an organic solvent and an acidified aqueous buffer, such as methanol:water:acetic acid.[15] A gradient elution may be used to improve the separation of all metabolites.[8]

-

Flow Rate: A standard flow rate is 1.0 mL/min.[2]

-

-

Detection: Monitor the column eluent with a UV detector. Salicylates have strong absorbance in the UV range; wavelengths of 237 nm or 295 nm are often used.[2][15]

-

Quantification: Identify and quantify the peaks for salicylic acid and this compound by comparing their retention times and peak areas to those of known standards run under the same conditions.

Chemical Synthesis of this compound Standard

A pure standard of this compound is required for accurate quantification in analytical methods. It can be synthesized in the lab via the Schotten-Baumann reaction.[16]

Procedure:

-

Dissolve 5 g of glycine in 50 mL of 10% aqueous sodium hydroxide (B78521) (NaOH) solution in a flask.

-

While stirring the glycine solution at room temperature, slowly add salicyloyl chloride.

-

Continue stirring the resulting mixture overnight to allow the reaction to go to completion.

-

Acidify the reaction mixture by dropwise addition of concentrated hydrochloric acid (HCl) until the solution is acidic and a precipitate forms.

-

Collect the crude solid product by vacuum filtration.

-

Purify the product by recrystallization to yield pure this compound. The identity and purity can be confirmed by melting point determination, NMR, and IR spectroscopy.[16]

Conclusion

The synthesis of this compound is the principal metabolic pathway for salicylic acid, involving a two-step enzymatic process within the liver mitochondria. The capacity-limited nature of this pathway is a critical factor in the clinical pharmacokinetics and potential toxicity of salicylates. For professionals in drug development and research, a thorough understanding of this pathway and the experimental methods used to study it is essential for evaluating new chemical entities, predicting drug-drug interactions, and understanding sources of variability in patient response. The protocols outlined in this guide provide a foundation for the in vitro and analytical investigation of this vital detoxification route.

References

- 1. A highly sensitive HPLC method for the simultaneous determination of acetylsalicylic, salicylic and salicyluric acids in biologic fluids: pharmacokinetic, metabolic and monitoring implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. Designation of enzyme activity of glycine-N-acyltransferase family genes and depression of glycine-N-acyltransferase in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ACSM2B - Wikipedia [en.wikipedia.org]

- 6. Analyses of the genetic diversity and protein expression variation of the acyl: CoA medium-chain ligases, ACSM2A and ACSM2B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conjugation of salicylate with glycine | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Direct gradient reversed-phase high-performance liquid chromatographic determination of salicylic acid, with the corresponding glycine and glucuronide conjugates in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. agilent.com [agilent.com]

- 11. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isolating mitochondria from liver tissue [ruf.rice.edu]

- 13. Preparation of Mitochondria from Mouse Liver: R&D Systems [rndsystems.com]

- 14. researchgate.net [researchgate.net]

- 15. Determination of salicylic acid by HPLC in plasma and saliva from children with juvenile chronic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound synthesis - chemicalbook [chemicalbook.com]

The Biological Formation of Salicyluric Acid in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicyluric acid is the primary metabolite of salicylic (B10762653) acid in humans, formed through a crucial Phase II biotransformation pathway involving glycine (B1666218) conjugation. This process, central to the detoxification and elimination of salicylates, is a two-step enzymatic reaction occurring predominantly in the liver mitochondria. Understanding the intricacies of this pathway, including its enzymatic kinetics, regulation, and potential for drug-drug interactions, is vital for drug development and clinical pharmacology. This technical guide provides an in-depth overview of the biological formation of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the key molecular processes.

Introduction

Salicylic acid, the primary active metabolite of aspirin (B1665792) and a widely used therapeutic agent, undergoes extensive metabolism in the human body to facilitate its excretion. The major metabolic route is conjugation with the amino acid glycine to form this compound.[1] This biotransformation accounts for a significant portion of salicylate (B1505791) elimination and follows Michaelis-Menten kinetics, indicating that the pathway can become saturated at higher doses of salicylates.[2] The formation of this compound is a two-step enzymatic process catalyzed by two key mitochondrial enzymes: a xenobiotic/medium-chain fatty acid:CoA ligase and a glycine N-acyltransferase.[3][4] This guide will delve into the molecular mechanisms, quantitative aspects, and experimental methodologies related to this important metabolic pathway.

The Biosynthetic Pathway of this compound

The formation of this compound from salicylic acid is a two-step enzymatic process that occurs within the mitochondrial matrix of liver and kidney cells.[5][6]

Step 1: Activation of Salicylic Acid

The first step involves the activation of salicylic acid to a high-energy thioester intermediate, salicyl-CoA. This reaction is catalyzed by a mitochondrial xenobiotic/medium-chain fatty acid:CoA ligase, with ACSM2B being a key enzyme in this process.[7][8] The reaction requires ATP and Coenzyme A (CoA).[4]

Step 2: Glycine Conjugation

In the second step, the salicyl group is transferred from salicyl-CoA to the amino group of glycine. This reaction is catalyzed by glycine N-acyltransferase (GLYAT), resulting in the formation of this compound and the release of Coenzyme A.[3][4]

Below is a diagram illustrating the biosynthetic pathway of this compound.

Quantitative Data on this compound Formation

The glycine conjugation of salicylic acid is a saturable process, and its kinetics are crucial for understanding the pharmacokinetics of salicylates.

Enzyme Kinetics

The formation of this compound from salicylic acid follows Michaelis-Menten kinetics. The key kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), determine the rate of this metabolic reaction.

| Parameter | Value | Species | Source |

| Overall Conversion (Salicylic Acid to this compound) | |||

| Vmax | 43.4 ± 10.1 mg SA/hr | Human | [9] |

| Km | 14.3 ± 3.4 mg SA/L plasma | Human | [9] |

| Kmf (unbound SA) | 0.75 ± 0.15 mg unbound SA/L plasma | Human | [9] |

| GLYAT (Glycine N-acyltransferase) | |||

| Km (Benzoyl-CoA) | 96.6 µM (for 156Asn > Ser variant) | Human (recombinant) | [10][11] |

| Km (Glycine) | Varies (0.5 to 2.9 M with different acyl-CoAs) | Human (liver) | [12] |

| Substrate Preference | Benzoyl-CoA > Salicyl-CoA > Isovaleryl-CoA | Human (recombinant) | [10][13][14] |

Regulation of this compound Formation

The enzymatic pathway for this compound formation is subject to regulation at the transcriptional and post-translational levels, which can influence an individual's capacity to metabolize salicylates.

Transcriptional Regulation

The expression of the enzymes involved in glycine conjugation is regulated by nuclear receptors that act as xenobiotic sensors.

-

Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR): These nuclear receptors are known to regulate the expression of a wide range of drug-metabolizing enzymes, including Phase II conjugation enzymes.[2][15] They can be activated by various xenobiotics, leading to the induction of genes involved in their metabolism and elimination.

-

Hepatocyte Nuclear Factor 4α (HNF4α): HNF4α is a master regulator of liver-specific gene expression and is known to be involved in the regulation of genes related to drug metabolism.[13][16] While direct regulation of ACSM2B and GLYAT by HNF4α is still under investigation, its broad role in hepatic metabolism suggests a potential influence.

Post-Translational Modification

Post-translational modifications of the enzymes can also modulate their activity. For instance, lysine (B10760008) acetylation has been shown to regulate the activity of a human glycine N-acyltransferase-like 2 (hGLYATL2) protein, suggesting that similar mechanisms may apply to GLYAT.[17]

Below is a diagram illustrating the potential regulatory influences on the glycine conjugation pathway.

Experimental Protocols

Accurate measurement of the components of the this compound formation pathway is essential for research and drug development.

In Vitro Assay for this compound Formation in Human Liver S9 Fraction

This protocol provides a general framework for measuring the formation of this compound from salicylic acid using human liver S9 fractions, which contain both microsomal and cytosolic enzymes.[17]

Materials:

-

Human liver S9 fraction

-

Salicylic acid

-

Glycine

-

ATP

-

Coenzyme A

-

Magnesium chloride (MgCl₂)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for reaction termination)

-

Internal standard (e.g., o-methoxybenzoic acid)

-

HPLC system with UV or MS detector

Procedure:

-

Prepare Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, MgCl₂, glycine, ATP, and Coenzyme A.

-

Pre-incubation: Pre-incubate the mixture with the human liver S9 fraction at 37°C for a few minutes to allow the system to equilibrate.

-

Initiate Reaction: Add salicylic acid to the mixture to start the reaction. The final concentration of salicylic acid should be varied to determine kinetic parameters.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 5, 15, 30, 45 minutes).

-

Terminate Reaction: Stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

-

Centrifugation: Centrifuge the mixture to precipitate proteins.

-

Analysis: Analyze the supernatant for the presence of this compound and remaining salicylic acid using a validated HPLC method.

HPLC Method for Quantification of Salicylic Acid and this compound

High-performance liquid chromatography (HPLC) is a widely used technique for the simultaneous quantification of salicylic acid and its metabolites.[15][17]

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).[13]

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength of approximately 230 nm or 298 nm. Mass spectrometry can also be used for higher sensitivity and specificity.

-

Injection Volume: 20 µL

Sample Preparation:

-

Plasma/Serum: Protein precipitation with acetonitrile or another suitable organic solvent is a common first step.

-

Urine: Dilution with the mobile phase may be sufficient, although solid-phase extraction can be used for cleaner samples.

Below is a diagram representing a typical experimental workflow for studying this compound formation.

Drug-Drug Interactions

The glycine conjugation pathway is susceptible to competitive inhibition by other drugs or xenobiotics that are also substrates for ACSM2B or GLYAT. For example, benzoic acid, another substrate for this pathway, can competitively inhibit the glycine conjugation of salicylic acid.[18][19] Such interactions can lead to decreased clearance of salicylates and potentially increase the risk of toxicity.

Conclusion

The formation of this compound is a fundamental pathway in the metabolism of salicylic acid in humans. This two-step enzymatic process, catalyzed by ACSM2B and GLYAT in the mitochondria, is a saturable process that can be influenced by genetic factors, co-substrate availability, and the presence of other xenobiotics. A thorough understanding of this pathway, including its kinetics and regulation, is essential for the safe and effective use of salicylate-containing drugs and for the development of new chemical entities that may interact with this metabolic route. Further research is needed to fully elucidate the specific kinetic parameters of the human enzymes involved and the detailed signaling pathways that regulate their expression and activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Role of CAR and PXR in Xenobiotic Sensing and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. genecards.org [genecards.org]

- 4. Functional characterization of HNF4A gene variants identify promoter and cell line specific transactivation effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ACSM2B - Wikipedia [en.wikipedia.org]

- 6. Designation of enzyme activity of glycine-N-acyltransferase family genes and depression of glycine-N-acyltransferase in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Cloning and Characterization of a Novel Human Glycine-N-acyltransferase Gene GLYATL1, Which Activates Transcriptional Activity of HSE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. theochem.mercer.edu [theochem.mercer.edu]

- 12. researchgate.net [researchgate.net]

- 13. Crosstalk of HNF4α with extracellular and intracellular signaling pathways in the regulation of hepatic metabolism of drugs and lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bt-laboratory.com [bt-laboratory.com]

- 15. Regulation of drug-metabolizing enzymes by xenobiotic receptors: PXR and CAR - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel Mechanisms of Regulation of the Expression and Transcriptional Activity of HNF4α - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Analyses of the genetic diversity and protein expression variation of the acyl: CoA medium-chain ligases, ACSM2A and ACSM2B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. S9 fraction - Wikipedia [en.wikipedia.org]

The Pivotal Role of Glycine Conjugation in Salicylate Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylate (B1505791), the primary active metabolite of aspirin (B1665792) and a compound found naturally in many plants, undergoes extensive metabolism in the human body to facilitate its excretion. Among the various metabolic pathways, glycine (B1666218) conjugation to form salicyluric acid represents a major route, accounting for a significant portion of salicylate elimination. This two-step enzymatic process, occurring within the mitochondrial matrix of hepatocytes and to a lesser extent in the kidneys, is crucial for mitigating salicylate toxicity and plays a significant role in its pharmacokinetic profile. This technical guide provides an in-depth exploration of the core aspects of glycine conjugation in salicylate metabolism, including the quantitative kinetics of the key enzymes involved, detailed experimental protocols for their study, and visual representations of the metabolic and experimental workflows. Understanding the nuances of this pathway is essential for researchers in drug metabolism, toxicology, and pharmacology, as well as for professionals involved in the development of drugs that are substrates for or modulators of this pathway.

Introduction

The metabolism of salicylic (B10762653) acid is a capacity-limited process, meaning that at higher therapeutic or toxic doses, the metabolic pathways can become saturated, leading to a non-linear increase in plasma concentrations and an extended half-life.[1][2] Glycine conjugation is the principal metabolic pathway at therapeutic doses, responsible for the conversion of 20-65% of a salicylate dose into this compound.[3][4] This biotransformation enhances the water solubility of salicylate, thereby facilitating its renal excretion.

The glycine conjugation pathway involves two key mitochondrial enzymes:

-

Xenobiotic/Medium-Chain Fatty Acid:CoA Ligase (ACSM2B): This enzyme catalyzes the initial activation of salicylic acid to its reactive intermediate, salicyl-CoA, in an ATP-dependent manner.[3][5]

-

Glycine N-Acyltransferase (GLYAT): This enzyme then transfers the salicyl group from salicyl-CoA to the amino group of glycine, forming this compound and regenerating free Coenzyme A (CoA).[3][5]

The efficiency of this pathway is influenced by several factors, including the availability of substrates (salicylate, glycine, ATP, and CoA), the expression and genetic variants of ACSM2B and GLYAT, and competition from other endogenous and xenobiotic compounds that are also substrates for these enzymes.[5][6] A thorough understanding of these factors is critical for predicting and interpreting the pharmacokinetics and potential for drug-drug interactions of salicylates and other compounds metabolized through this pathway.

The Biochemical Pathway of Salicylate Glycine Conjugation

The conversion of salicylate to this compound is a two-step process that takes place within the mitochondrial matrix.

Step 1: Activation of Salicylic Acid

The first and rate-limiting step for certain substrates is the activation of the carboxylic acid group of salicylate by ACSM2B.[7] This reaction consumes one molecule of ATP and involves the formation of a salicyl-adenylate intermediate before the subsequent attachment of CoA to form salicyl-CoA.[3][8]

Step 2: Conjugation with Glycine

The newly synthesized salicyl-CoA then serves as a substrate for GLYAT. This enzyme facilitates the nucleophilic attack of the amino group of glycine on the thioester bond of salicyl-CoA, resulting in the formation of this compound and the release of Coenzyme A.[3][4]

Quantitative Data on Salicylate Glycine Conjugation

The kinetics of the enzymes involved in glycine conjugation are critical for understanding the capacity-limited nature of salicylate metabolism. Below are tables summarizing key quantitative data.

Table 1: Overall Pharmacokinetic Parameters of Salicylate Metabolism

| Parameter | Value | Species | Notes | Reference(s) |

| Percentage of Dose Excreted as this compound | 19.8 - 65% | Human | Following a 900 mg oral dose of aspirin. | [9] |

| Michaelis-Menten Constant (Vm) for this compound Formation | 43.4 ± 10.1 mg SA/hr | Human | Represents the maximum rate of formation. | [10] |

| Michaelis-Menten Constant (Km) for this compound Formation | 14.3 ± 3.4 mg SA/L plasma | Human | Plasma concentration of salicylic acid at which the rate of formation is half of Vm. | [10] |

| Renal Clearance of this compound | 340 ± 51 mL/min | Human | - | [10] |

Table 2: Kinetic Parameters of Key Enzymes in Glycine Conjugation

| Enzyme | Substrate | Km | Vmax | kcat | Species | Notes | Reference(s) |

| ACSM2B | Salicylate | 7.4 µM | - | - | Human | - | |

| Benzoate | 13 µM | - | - | Human | Preferred substrate over salicylate. | ||

| Butyrate | 800 µM | - | - | Human | - | ||

| Hexanoate | 74 µM | - | - | Human | - | ||

| GLYAT | Salicyl-CoA | 83.7 mM | 10.1 µmol/min/mg | - | Human | - | |

| Benzoyl-CoA | 57.9 mM | 17.1 µmol/min/mg | - | Human | Preferred substrate over salicyl-CoA. | ||

| Isovaleryl-CoA | 124 mM | 7.64 µmol/min/mg | - | Human | - | ||

| Octanoyl-CoA | 198 mM | 3.3 µmol/min/mg | - | Human | - | ||

| Glycine | 0.5 - 2.9 M | - | - | Human | With various acyl-CoA esters as the fixed substrate. | [1] |

Note: The high Km values for GLYAT with acyl-CoA substrates and glycine suggest that the intracellular concentrations of these substrates may be a limiting factor in the overall rate of conjugation.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the glycine conjugation of salicylate.

Heterologous Expression and Purification of Human ACSM2B and GLYAT

A robust method for obtaining pure, active enzymes is a prerequisite for in vitro characterization.

Protocol:

-

Cloning: The full-length human ACSM2B and GLYAT coding sequences are PCR amplified and cloned into a suitable bacterial expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine (His6) tag for purification.

-

Transformation and Expression: The resulting plasmids are transformed into a competent E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is incubated for a further 4-6 hours at 30°C.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). The cell suspension is lysed by sonication on ice.

-

Purification: The lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer (lysis buffer with 20 mM imidazole) to remove non-specifically bound proteins. The His-tagged protein is then eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

-

Buffer Exchange and Storage: The eluted protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) to remove imidazole and stored at -80°C.

-

Quality Control: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a standard protein assay such as the Bradford or BCA method.

In Vitro Assay for ACSM2B Activity

This radiometric assay measures the formation of radiolabeled salicyl-CoA from salicylate.

Materials:

-

Purified recombinant human ACSM2B

-

[¹⁴C]-Salicylic acid

-

ATP

-

Coenzyme A

-

MgCl₂

-

Tris-HCl buffer (pH 7.5)

-

Bovine Serum Albumin (BSA)

-

Scintillation cocktail and counter

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, ATP, CoA, MgCl₂, BSA, and [¹⁴C]-salicylic acid.

-

Enzyme Reaction: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding a known amount of purified ACSM2B. Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination and Extraction: Stop the reaction by adding a quench solution (e.g., a mixture of isopropanol, heptane, and phosphoric acid). This creates a two-phase system where the unreacted [¹⁴C]-salicylic acid partitions into the organic phase, while the [¹⁴C]-salicyl-CoA remains in the aqueous phase.

-

Quantification: An aliquot of the aqueous phase is mixed with a scintillation cocktail, and the amount of [¹⁴C]-salicyl-CoA formed is quantified by liquid scintillation counting.

-

Kinetic Analysis: To determine Km and Vmax, the assay is performed with varying concentrations of salicylate while keeping other substrates constant. The data are then fitted to the Michaelis-Menten equation.

In Vitro Assay for GLYAT Activity

This colorimetric assay measures the release of Coenzyme A, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

Materials:

-

Purified recombinant human GLYAT

-

Salicyl-CoA (can be synthesized enzymatically using ACSM2B or purchased)

-

Glycine

-

DTNB

-

Tris-HCl buffer (pH 8.0)

-

Spectrophotometer

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, DTNB, and varying concentrations of salicyl-CoA and glycine.

-

Enzyme Reaction: Initiate the reaction by adding a known amount of purified GLYAT to each well.

-

Measurement: Immediately measure the increase in absorbance at 412 nm over time using a plate reader. The rate of the reaction is proportional to the rate of CoA release.

-

Kinetic Analysis: To determine the kinetic parameters for salicyl-CoA and glycine, a bi-substrate kinetic analysis is performed by varying the concentration of one substrate while keeping the other at a saturating concentration, and vice versa. The data are then fitted to the appropriate kinetic model (e.g., Michaelis-Menten or a bi-substrate model).

HPLC Method for Quantification of Salicylate and this compound

This method allows for the simultaneous quantification of salicylic acid and its major metabolite, this compound, in biological matrices such as plasma and urine.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Salicylic acid and this compound standards

-

Acetonitrile, methanol, and phosphate (B84403) buffer (for mobile phase)

-

Internal standard (e.g., o-hydroxyhippuric acid)

-

Protein precipitation agent (e.g., perchloric acid or acetonitrile)

Protocol:

-

Sample Preparation:

-

Plasma: To a known volume of plasma, add the internal standard and a protein precipitation agent. Vortex and then centrifuge to pellet the precipitated proteins. The supernatant is collected for analysis.

-

Urine: Dilute the urine sample with the mobile phase, add the internal standard, and filter before injection.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of an acidic aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile/methanol mixture).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 235 nm or 298 nm.

-

-

Quantification: A calibration curve is constructed by analyzing standards of known concentrations of salicylic acid and this compound. The concentrations in the unknown samples are determined by comparing their peak areas (normalized to the internal standard) to the calibration curve.

Factors Influencing Glycine Conjugation

The rate and extent of this compound formation can be influenced by several physiological and external factors.

-

Substrate Availability: Depletion of glycine, which can occur at high doses of salicylates or other xenobiotics that undergo glycine conjugation, can become a rate-limiting factor.[5]

-

Enzyme Activity: The intrinsic activity of ACSM2B and GLYAT dictates the maximum capacity of the pathway.

-

Substrate Competition: Other xenobiotics (e.g., benzoate, a common food preservative) and endogenous compounds that are substrates for ACSM2B and GLYAT can competitively inhibit the metabolism of salicylate.[5] Benzoate is a preferred substrate for ACSM2B, and benzoyl-CoA is a preferred substrate for GLYAT, meaning that co-administration can significantly reduce the rate of this compound formation.

-

Genetic Variants: Polymorphisms in the ACSM2B and GLYAT genes can lead to inter-individual differences in enzyme activity and, consequently, in the capacity to metabolize salicylates.[6]

-

Salicylate Dose: As the dose of salicylate increases, the glycine conjugation pathway can become saturated, leading to a shift towards other, lower-capacity metabolic pathways and increased reliance on renal excretion of unchanged salicylic acid.[1][2]

Conclusion

Glycine conjugation is a cornerstone of salicylate metabolism, playing a vital role in its detoxification and elimination. The two-step enzymatic process, catalyzed by ACSM2B and GLYAT, is a capacity-limited pathway that is subject to influence by a variety of factors. For researchers and drug development professionals, a deep understanding of the kinetics, experimental methodologies, and influencing factors of this pathway is paramount. This knowledge is not only crucial for the safe and effective use of salicylates but also for predicting and managing the metabolism and potential interactions of new chemical entities that may be substrates for this essential biotransformation pathway. The protocols and data presented in this guide provide a solid foundation for further investigation into the intricate and clinically significant process of salicylate glycine conjugation.

References

- 1. Acyl-CoA: glycine N-acyltransferase: in vitro studies on the glycine conjugation of straight- and branched-chained acyl-CoA esters in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. raybiotech.com [raybiotech.com]

- 3. Reactome | ACSM2B-like proteins transform ST to ST-CoA [reactome.org]

- 4. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. mybiosource.com [mybiosource.com]

- 7. abostecbio.com [abostecbio.com]

- 8. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. genecards.org [genecards.org]

- 10. uniprot.org [uniprot.org]

The Renal Excretion of Salicyluric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms governing the renal excretion of salicyluric acid, the primary metabolite of salicylic (B10762653) acid. The document details the transport pathways involved, presents available quantitative data, outlines key experimental methodologies, and illustrates the core processes through detailed diagrams.

Executive Summary

This compound, the glycine (B1666218) conjugate of salicylic acid, is efficiently eliminated from the body primarily through the kidneys.[1] Its renal excretion is a multi-step process involving glomerular filtration and robust active tubular secretion, with a potential for passive reabsorption.[2] The active secretion is a carrier-mediated process crucial for the rapid clearance of salicylates. This process involves the coordinated action of transporters on the basolateral and apical membranes of the renal proximal tubule cells.

Basolateral uptake from the blood is predominantly mediated by Organic Anion Transporters (OATs), particularly OAT1 (SLC22A6) and OAT3 (SLC22A8).[3] Efflux into the tubular lumen is likely carried out by apical transporters such as Multidrug Resistance-Associated Protein 2 (MRP2, ABCC2) and Breast Cancer Resistance Protein (BCRP, ABCG2), which are known to transport a wide range of organic anions and their conjugates.[4][5] The regulation of these transporters, particularly OATs, involves signaling pathways such as protein kinase C (PKC) activation.[6]

While the general mechanisms are understood, specific kinetic data for the transport of this compound itself by these transporters are not extensively documented in the current literature. This guide synthesizes the available direct and inferred data to provide a detailed understanding of this critical drug disposition pathway.

Renal Disposition of this compound

The journey of this compound through the nephron involves three key processes:

-

Glomerular Filtration: this compound, being a relatively small molecule, is freely filtered from the blood at the glomerulus into the Bowman's capsule, forming the initial ultrafiltrate.

-

Active Tubular Secretion: This is the primary mechanism for the efficient removal of this compound from the blood. It occurs in the proximal tubule and involves a two-step process:

-

Basolateral Uptake: this compound is transported from the peritubular capillaries (blood) into the proximal tubule epithelial cells against an electrochemical gradient. This active uptake is primarily mediated by members of the Organic Anion Transporter (OAT) family.[3]

-

Apical Efflux: From the cytoplasm of the tubular cells, this compound is secreted into the tubular lumen (urine). This step is likely mediated by efflux transporters from the ATP-binding cassette (ABC) superfamily, such as MRP2 and BCRP.[4][5] The renal clearance of this compound, which is significantly greater than the glomerular filtration rate, underscores the importance of this active secretory pathway.[7]

-

-

Passive Reabsorption: Depending on the urine pH and flow rate, a fraction of the filtered and secreted this compound may be passively reabsorbed back into the blood. However, active secretion is the dominant process in its overall renal clearance.[2]

Quantitative Data

While direct kinetic data for this compound transport are sparse, the following tables summarize the most relevant quantitative information available for this compound and its parent compound, salicylic acid.

Table 1: Renal Clearance and Formation Kinetics of this compound

| Parameter | Value | Species | Source |

| Renal Clearance of this compound | 340 ± 51 mL/min | Human | [7][8] |

| Vmax (Formation from Salicylic Acid) | 43.4 ± 10.1 mg SA/hr | Human | [7] |

| Km (Formation from Salicylic Acid) | 14.3 ± 3.4 mg SA/L plasma | Human | [7] |

Table 2: Transport Kinetics of Salicylic Acid (Parent Compound)

| Transporter | Parameter | Value | Experimental System | Source |

| Secretory Transport | Km | 80 µM | Isolated Perfused Rabbit Proximal Tubule | |

| Secretory Transport | Vmax | 3,200 fmol/min/mm | Isolated Perfused Rabbit Proximal Tubule | |

| Rat OAT2 | Km | 88 µM | Oocyte Expression System | [9] |

Note: The data in Table 2 pertains to salicylic acid, the precursor to this compound. While the affinity (Km) and capacity (Vmax) for this compound may differ, these values provide an estimate of the kinetic parameters for salicylate (B1505791) transport in the kidney.

Key Transporters and Regulatory Pathways

The renal secretion of this compound is a classic example of vectorial transport, requiring transporters on both the basolateral and apical membranes of the proximal tubule cells.

Basolateral Uptake Transporters

-

Organic Anion Transporter 1 (OAT1/SLC22A6) and OAT3 (SLC22A8): These are the primary candidates for the uptake of this compound from the blood into the proximal tubule cells.[3] They function as anion exchangers, typically swapping an extracellular organic anion for an intracellular dicarboxylate like α-ketoglutarate.[3] Their broad substrate specificity includes a vast array of drugs and endogenous metabolites.[10]

Apical Efflux Transporters

-

Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2): Located on the apical membrane, MRP2 is an ATP-dependent efflux pump that transports a wide range of organic anions, particularly glucuronide and glutathione (B108866) conjugates.[4] Given that this compound is a glycine conjugate, it falls into the category of substrates typically handled by MRP family members.

-

Breast Cancer Resistance Protein (BCRP/ABCG2): BCRP is another key apical efflux transporter with broad substrate specificity, including sulfated and glucuronide conjugates, and various other anionic compounds.[11] It is considered a major transporter involved in renal drug elimination.

Signaling and Regulation

The activity of renal organic anion transporters is subject to regulation by various signaling pathways, which can modulate the rate of this compound excretion.

-

Protein Kinase C (PKC): Activation of PKC has been shown to regulate the function of OATs.[6] This represents a potential mechanism for short-term modulation of this compound uptake.

-

Scaffolding Proteins: Proteins containing PDZ domains, such as Na+/H+ exchanger regulatory factor 1 (NHERF1) and PDZK1, can interact with apical transporters like MRP2 and MRP4.[12] These interactions are thought to organize the transporters into functional units, thereby regulating their activity and localization on the cell membrane.[12]

Visualizations of Core Mechanisms

Diagram of this compound Renal Excretion Pathway

Caption: Cellular pathway of this compound secretion in the renal proximal tubule.

Diagram of OAT Regulatory Pathway

Caption: PKC-mediated regulation of Organic Anion Transporter 1 (OAT1).

Experimental Protocols

The study of this compound's renal excretion employs a variety of in vitro and ex vivo models. Below are representative protocols for key experimental systems.

In Vitro Uptake Assay Using Transfected HEK293 Cells

This protocol describes a method to assess whether this compound is a substrate for a specific transporter (e.g., OAT1) expressed in a mammalian cell line.

Objective: To measure the uptake of this compound into HEK293 cells stably expressing a human renal transporter (e.g., hOAT1).

Methodology:

-

Cell Culture and Seeding:

-

Culture HEK293 cells stably transfected with the transporter of interest (e.g., hOAT1) and a corresponding mock-transfected control cell line.

-

Seed the cells onto poly-D-lysine-coated 96-well plates at a density of approximately 5x10^5 cells/mL.[13]

-

Incubate for 18-28 hours at 37°C and 5% CO2 to allow for the formation of a confluent monolayer.[13]

-

-

Uptake Assay:

-

Wash the cell monolayers three times with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS).[13]

-

Pre-incubate the cells with HBSS for 10 minutes at 37°C to equilibrate.[13]

-

Initiate the uptake by adding HBSS containing a range of concentrations of radiolabeled or unlabeled this compound.

-

Incubate for a predetermined time (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

To determine kinetic parameters (Km and Vmax), use a range of substrate concentrations (e.g., 0.1 µM to 1 mM).

-

For inhibition studies, co-incubate with known inhibitors (e.g., probenecid (B1678239) for OATs) to confirm transporter-specific uptake.

-

-

Termination and Lysis:

-

Quantification and Data Analysis:

-

Quantify the intracellular concentration of this compound using liquid scintillation counting (for radiolabeled compound) or LC-MS/MS.

-

Normalize the uptake to the protein concentration in each well.

-

Calculate transporter-mediated uptake by subtracting the uptake in mock-transfected cells from that in transporter-expressing cells.

-

Determine Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

-

Vesicular Transport Assay for Apical Efflux Transporters

This assay is used to study the transport of substrates into inside-out membrane vesicles, which is ideal for investigating ATP-dependent efflux transporters like MRP2 and BCRP.

Objective: To determine if this compound is a substrate for an efflux transporter (e.g., MRP2) and to characterize the kinetics of this transport.

Methodology:

-

Vesicle Preparation:

-

Use membrane vesicles prepared from Sf9 insect cells or HEK293 cells overexpressing the transporter of interest (e.g., hMRP2). These vesicles are predominantly in an inside-out orientation.

-

-

Transport Reaction:

-

Prepare a reaction mixture containing transport buffer (e.g., MOPS-Tris buffer with MgCl2 and KCl), the membrane vesicles (typically 25-50 µg of protein), and radiolabeled this compound at various concentrations.[14]

-

Pre-incubate the mixture at 37°C for approximately 5-15 minutes.[14]

-

Initiate the transport by adding either ATP or AMP (as a negative control) to the reaction mixture.[15] The ATP-dependent transport is the measure of the transporter's activity.

-

Incubate for a short period (e.g., 1-10 minutes) at 37°C.

-

-

Termination and Filtration:

-

Stop the reaction by adding ice-cold wash buffer.

-

Rapidly filter the mixture through a filter membrane (e.g., glass fiber filter) using a vacuum manifold. The filter retains the vesicles while the unbound substrate passes through.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound substrate.

-

-

Quantification and Data Analysis:

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the ATP-dependent transport by subtracting the uptake in the presence of AMP from that in the presence of ATP.

-

Determine the kinetic parameters (Km and Vmax) by measuring the rate of transport at different substrate concentrations and fitting the data to the Michaelis-Menten equation.

-

Isolated Perfused Kidney (IPK) Experiment

The IPK model provides an ex vivo system that preserves the architecture and physiological function of the kidney, allowing for the study of drug handling in a more integrated system.

Objective: To characterize the overall renal clearance, secretion, and reabsorption of this compound.

Methodology:

-

Surgical Preparation:

-

Anesthetize a rat or mouse and surgically isolate the kidney.

-

Cannulate the renal artery, renal vein, and ureter.[16]

-

Transfer the kidney to a perfusion apparatus, maintaining a constant temperature (37°C).

-

-

Perfusion:

-

Perfuse the kidney via the renal artery with a modified Krebs-Henseleit buffer containing an oncotic agent (e.g., bovine serum albumin), erythrocytes (for oxygenation), and energy substrates.[17]

-

Maintain a constant perfusion pressure (e.g., ~100 mmHg) or flow rate.[16]

-

Allow the kidney to equilibrate until a stable urine flow and perfusion pressure are achieved.

-

-

Experiment Execution:

-

Introduce this compound into the perfusate at a known concentration.

-

Include a glomerular filtration marker, such as inulin, in the perfusate.

-

Collect perfusate samples from the renal vein and urine samples from the ureteral cannula at timed intervals.

-

-

Sample Analysis and Data Calculation:

-

Measure the concentrations of this compound and the filtration marker (inulin) in the arterial perfusate, venous perfusate, and urine samples using HPLC or LC-MS/MS.

-

Calculate the following parameters:

-

Glomerular Filtration Rate (GFR): Based on the clearance of inulin.

-

Renal Clearance (CLr): (Urine flow rate × Urine concentration) / Arterial perfusate concentration.

-

Filtration Rate: GFR × Free fraction of this compound in perfusate.

-

Net Secretion/Reabsorption Rate: Excretion Rate - Filtration Rate.

-

-

A clearance value greater than the GFR indicates net tubular secretion.

-

Experimental and Logical Workflows

Workflow for Investigating Renal Transport of a Novel Compound

Caption: A logical workflow for characterizing the renal transport of a new chemical entity.

Conclusion

The renal excretion of this compound is a rapid and efficient process dominated by active tubular secretion in the proximal tubules. This vectorial transport is orchestrated by basolateral uptake transporters, primarily OAT1 and OAT3, and apical efflux transporters, likely including MRP2 and BCRP. While the key players and pathways have been identified, a notable gap exists in the literature regarding the specific transport kinetics (Km and Vmax) of this compound itself. The experimental protocols and workflows detailed in this guide provide a robust framework for future research aimed at elucidating these specific quantitative parameters and further refining our understanding of the disposition of salicylates. For drug development professionals, a thorough understanding of this pathway is essential for predicting potential drug-drug interactions and assessing the impact of renal impairment on salicylate clearance.

References

- 1. Regulation of organic anion transporters: role in physiology, pathophysiology, and drug elimination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. OAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 4. MRP2 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 5. pharmafocusasia.com [pharmafocusasia.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Salicylate metabolite kinetics after several salicylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and validation of semiautomated 96-well transport assay using LLC-PK1 cells transfected with human P-glycoprotein for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. KoreaMed Synapse [synapse.koreamed.org]

- 10. mdpi.com [mdpi.com]

- 11. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. atcc.org [atcc.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. BSEP, MRP2, MRP3 & MRP4 Inhibition| Evotec [evotec.com]

- 16. The Mouse Isolated Perfused Kidney Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The isolated perfused mouse kidney - A Laboratory Manual of Kidney Perfusion Techniques - NCBI Bookshelf [ncbi.nlm.nih.gov]

Bioavailability of Salicyluric Acid Following Aspirin Intake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspirin (B1665792) (acetylsalicylic acid) is a widely used medication that undergoes rapid and extensive metabolism following administration. One of its primary metabolites, salicyluric acid, represents a major pathway for the elimination of salicylic (B10762653) acid from the body. Understanding the bioavailability and pharmacokinetics of this compound is crucial for a comprehensive assessment of aspirin's disposition and for the development of new salicylate-based therapeutics. This technical guide provides an in-depth overview of the formation and fate of this compound after aspirin intake, summarizing key quantitative data, experimental protocols, and metabolic pathways.

Metabolic Pathway of Aspirin to Salicuric Acid

Following oral administration, aspirin is rapidly hydrolyzed to salicylic acid in the gastrointestinal tract, liver, and blood.[1] Salicylic acid is the pharmacologically active moiety responsible for most of aspirin's anti-inflammatory and analgesic effects. The elimination of salicylic acid is primarily dependent on hepatic metabolism, with the formation of this compound being a major pathway.[2] This conjugation reaction with glycine (B1666218) is capacity-limited, meaning that at higher doses of aspirin, the metabolic pathway can become saturated.[2]

The metabolic conversion of aspirin to this compound can be visualized as a two-step process. First, aspirin is deacetylated to salicylic acid. Subsequently, salicylic acid is conjugated with glycine to form this compound.

References

An In-depth Technical Guide on the Endogenous and Exogenous Sources of Salicyluric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicyluric acid, the primary metabolic product of salicylic (B10762653) acid, is a biomarker of significant interest in pharmacology, nutrition, and clinical research. Its presence in biological fluids can be attributed to both external (exogenous) intake and internal (endogenous) production. A comprehensive understanding of the origins and metabolic pathways of this compound is crucial for accurate interpretation of clinical data and for the development of novel therapeutics. This guide provides a detailed overview of the endogenous and exogenous sources of this compound, presents quantitative data for comparison, outlines detailed experimental protocols for its quantification, and illustrates key pathways and workflows using Graphviz diagrams.

Introduction

This compound is formed in the liver through the conjugation of salicylic acid with the amino acid glycine.[1] This process is the main route of salicylic acid metabolism and excretion in humans.[1] The quantification of this compound is often employed to assess compliance with low-dose aspirin (B1665792) therapy and to study dietary intake of salicylates.[1] The distinction between this compound originating from dietary and medicinal sources versus that from the body's own production is a key area of investigation.

Endogenous Sources of this compound

While the majority of the body's salicylate (B1505791) pool is derived from exogenous sources, there is growing evidence for the endogenous synthesis of salicylic acid in humans.[2] This endogenously produced salicylic acid is subsequently metabolized to this compound.

Proposed Endogenous Synthesis of Salicylic Acid

The complete pathway for endogenous salicylic acid synthesis in humans is not yet fully elucidated. However, it is hypothesized to involve pathways that are distinct from the well-characterized isochorismate and phenylalanine ammonia-lyase (PAL) pathways in plants.[3][4] One proposed mechanism involves the hydroxylation of benzoic acid, a compound found in various foods and also produced by the gut microbiome.[2]

The Role of the Gut Microbiome

The gut microbiome plays a significant role in the metabolism of various compounds, including salicylates. Certain species of gut bacteria are capable of synthesizing salicylic acid.[3] These bacteria can utilize precursors from the diet to produce salicylic acid, which is then absorbed into the bloodstream and metabolized by the host to this compound. Furthermore, salicylate conjugates secreted into the intestine via the bile can be metabolized back to salicylic acid by gut microbiota, allowing for reabsorption.[5] Some studies suggest that certain butyrate-producing bacteria, such as Faecalibacterium, can produce anti-inflammatory compounds, including salicylic acid.[6]

Metabolic Pathway: Salicylic Acid to this compound

The conversion of salicylic acid to this compound is a well-established metabolic pathway occurring primarily in the liver. This enzymatic reaction involves the conjugation of salicylic acid with glycine.[1]

Exogenous Sources of this compound

Exogenous sources are the primary contributors to the body's this compound levels and can be broadly categorized into dietary intake and medicinal products.

Dietary Salicylates

A wide variety of plant-based foods contain salicylic acid.[7][8] Upon ingestion, this dietary salicylic acid is absorbed and metabolized to this compound. The concentration of salicylates can vary significantly depending on the food type, preparation, and ripeness.[9] Generally, fruits, vegetables, herbs, and spices are rich sources.[8][9]

Medicinal Salicylates

Aspirin (acetylsalicylic acid) is a widely used medication that is rapidly hydrolyzed to salicylic acid in the body.[10] This leads to a significant increase in the formation and excretion of this compound, making it a reliable marker for aspirin intake.[8][10]

Data Presentation

The following tables provide quantitative data on this compound levels from various sources and the salicylate content of common foods.

Table 1: Urinary Excretion of this compound from Different Sources

| Source/Group | Median 24-hour Urinary this compound Excretion (μmol) | Range (μmol) | Reference |

| Non-Vegetarians | 3.91 | 0.87 - 12.23 | [8] |

| Vegetarians | 11.01 | 4.98 - 26.60 | [8] |

| Low-Dose Aspirin (75 mg/day) | 170.69 | 13.15 - 377.18 | [8] |

| Low-Dose Aspirin (150 mg/day) | 165.17 | 5.61 - 429.12 | [8] |

Table 2: Salicylate Content of Selected Foods

| Food Category | Food Item | Salicylate Content (mg/100g) | Reference |

| Fruits | Raspberries | 4.4 | [9] |

| Raisins | High | [9] | |

| Prunes | High | [9] | |

| Oranges | Moderate | [1] | |

| Pineapple | Moderate | [1] | |

| Pears (canned in syrup) | Negligible | [1] | |

| Vegetables | Gherkins | 6.1 | [9] |

| Tomatoes (fresh) | 0.13 | [9] | |

| Tomato Paste | 1.44 | [9] | |

| Broccoli | 0.65 | [7] | |

| Cucumber | 0.78 | [7] | |

| Cabbage | 0.00 - 0.08 | [7] | |

| Herbs & Spices | Curry Powder | Very High | [9] |

| Paprika | Very High | [9] | |

| Thyme | Very High | [9] | |

| Beverages | Tea | Substantial | [9] |

Experimental Protocols

Accurate quantification of this compound and differentiation between its sources require robust analytical methods and carefully designed studies.

Quantification of this compound in Urine by HPLC

Objective: To determine the concentration of this compound in human urine samples.

Methodology:

-

Sample Preparation:

-

Collect a 24-hour urine sample.

-

Record the total volume.

-

Centrifuge an aliquot of the urine sample to remove particulate matter.

-

Acidify the supernatant with hydrochloric acid.

-

Perform liquid-liquid extraction with an organic solvent such as ethyl acetate.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

C18 analytical column.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Set according to the absorbance maximum of this compound.

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Prepare a calibration curve using standards of known this compound concentrations.

-

Quantify the this compound in the urine samples by comparing their peak areas to the calibration curve.

-

Quantification of this compound by GC-MS

Objective: To provide a highly sensitive and specific method for quantifying this compound.

Methodology:

-

Sample Preparation and Derivatization:

-

Follow the same sample preparation steps as for HPLC (extraction and drying).

-

Derivatize the dried extract to increase volatility. A common agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[7]

-

Heat the sample with the derivatizing agent to ensure complete reaction.

-

-

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

Capillary column suitable for separating derivatized organic acids.

-

-

GC-MS Conditions:

-

Injector Temperature: Set to ensure volatilization without degradation.

-

Oven Temperature Program: A temperature gradient to separate the components of the sample.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity, monitoring characteristic ions of the derivatized this compound.

-

-

Quantification:

-

Use a deuterated internal standard for accurate quantification.

-

Construct a calibration curve and determine the concentration in the samples.

-

Experimental Design to Differentiate Endogenous and Exogenous Sources

A dietary intervention study is the most effective way to distinguish between endogenous and exogenous contributions to this compound levels.

Protocol:

-

Participant Recruitment: Recruit healthy volunteers with no known salicylate intolerance and who are not taking any salicylate-containing medications.

-

Baseline Period (e.g., 3-7 days):

-

Participants consume their habitual diet.

-

Collect 24-hour urine samples on the final day(s).

-

Maintain a detailed food diary.

-

-

Washout/Low-Salicylate Diet Period (e.g., 1-2 weeks):

-

Participants consume a strictly controlled diet low in salicylates. All meals are provided to ensure compliance.[1]

-

Collect 24-hour urine samples during the final days of this period. This will establish a baseline level of endogenous this compound excretion.

-

-

High-Salicylate Diet or Challenge Period (e.g., 1-2 weeks):

-

Participants consume a controlled diet with a known, high amount of salicylates from natural food sources.[1]

-

Collect 24-hour urine samples during the final days of this period.

-

-

Sample Analysis:

-

Analyze all urine samples for this compound concentration using a validated method (e.g., HPLC or GC-MS).

-

-

Data Analysis:

-

Compare the urinary this compound excretion levels between the different dietary periods. The level during the low-salicylate period represents the endogenous contribution, while the increase during the high-salicylate period reflects the exogenous dietary contribution.

-

Conclusion

The presence of this compound in human biological fluids is a result of both endogenous production and exogenous intake of salicylic acid. While dietary sources and aspirin are the major contributors, the role of endogenous synthesis and the gut microbiome should not be overlooked, especially when interpreting low levels of this compound. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to accurately quantify this compound and to design studies that can effectively differentiate between its various origins. This nuanced understanding is essential for advancing our knowledge in pharmacology, clinical diagnostics, and nutritional science.

References

- 1. Naturally‐occurring dietary salicylates in the genesis of functional gastrointestinal symptoms in patients with irritable bowel syndrome: Pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Salicylic Acid Biosynthesis and Metabolism: A Divergent Pathway for Plants and Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Salicylic acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Urinary excretion of salicyluric and salicylic acids by non-vegetarians, vegetarians, and patients taking low dose aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]